H-Pro-Gly-NH2-HCl chemical properties
H-Pro-Gly-NH2-HCl chemical properties
An In-depth Technical Guide to the Chemical Properties and Handling of H-Pro-Gly-NH₂·HCl (Prolyl-Glycinamide Hydrochloride)
Executive Summary
This document provides a comprehensive technical overview of H-Pro-Gly-NH₂·HCl (Prolyl-Glycinamide Hydrochloride), a dipeptide amide of significant interest in biochemical and pharmaceutical research. While specific experimental data for this compound is not widely available in public repositories, this guide synthesizes information from foundational chemical principles and data from closely related structural analogs. We will delve into its molecular identity, predictive analytical characteristics, a robust synthesis workflow, potential biological significance, and essential protocols for its proper handling and storage to ensure its integrity for research applications. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule.
Molecular Identity and Physicochemical Properties
H-Pro-Gly-NH₂·HCl is the hydrochloride salt of a dipeptide composed of L-Proline at the N-terminus, linked via a peptide bond to Glycinamide. The C-terminal amide group and the secondary amine of the proline ring are key structural features influencing its chemical behavior.
Chemical Structure:
Figure 1: Chemical structure of H-Pro-Gly-NH₂·HCl.
The core properties, either calculated or inferred from structurally similar compounds, are summarized below.
| Property | Value / Description | Citation / Basis |
| IUPAC Name | (2S)-1-(Aminoacetyl)-N-(carbamoylmethyl)pyrrolidine-2-carboxamide hydrochloride | Standard nomenclature |
| Common Names | Prolyl-Glycinamide HCl, H-Pro-Gly-NH₂·HCl | Common peptide notation |
| CAS Number | Not assigned in public databases. | Literature and database search |
| Molecular Formula | C₇H₁₅ClN₄O₂ | Calculated |
| Molecular Weight | 222.67 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid or powder. | Analogy to similar peptide hydrochlorides like H-Gly-Pro-Gly-NH₂ HCl.[] |
| Solubility | Predicted to be soluble in water and methanol. | Analogy to H-Gly-Pro-Gly-NH₂ HCl and the polar nature of the molecule.[] |
| pKa (Predicted) | ~8.0 - 8.5 (for the N-terminal amine) | Based on the typical pKa of the N-terminal amine in proline-containing peptides. |
Standard Synthesis and Purification Workflow
The synthesis of H-Pro-Gly-NH₂·HCl is achievable through standard solid-phase or solution-phase peptide synthesis methodologies. A common and reliable approach involves a protected amino acid strategy to ensure specific amide bond formation.
Causality in Experimental Design: The choice of protecting groups is critical. An acid-labile group like Boc (tert-butyloxycarbonyl) for the N-terminus of proline allows for selective removal without disturbing the final peptide structure. The coupling agent, such as DCC/HOBt or HATU, is chosen to efficiently activate the carboxylic acid of proline, facilitating a high-yield reaction with the free amine of glycinamide while minimizing racemization. Purification via Reverse-Phase HPLC is the industry standard, selected for its ability to separate the target peptide from deletion sequences or remaining reactants based on hydrophobicity.
Protocol: Solution-Phase Synthesis of H-Pro-Gly-NH₂·HCl
-
Protection: N-α-Boc-L-proline is used as the starting material. The Boc group protects the proline's N-terminus from unwanted side reactions.
-
Activation: The carboxylic acid of N-α-Boc-L-proline is activated. This is typically done by reacting it with a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and an additive like N-Hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., Dichloromethane or DMF) at 0°C to form an active ester.
-
Coupling: Glycinamide hydrochloride (H-Gly-NH₂·HCl) is neutralized with a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) and added to the activated proline solution. The reaction is stirred and allowed to warm to room temperature, proceeding for several hours to form the protected dipeptide, Boc-Pro-Gly-NH₂.
-
Purification of Intermediate: The crude Boc-Pro-Gly-NH₂ is purified from byproducts (e.g., DCU) by filtration and extraction.
-
Deprotection and Salt Formation: The purified Boc-Pro-Gly-NH₂ is treated with a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA). This cleaves the Boc group, exposing the N-terminal amine. If TFA is used, a salt exchange step with HCl is required to yield the final hydrochloride salt.
-
Final Purification: The resulting H-Pro-Gly-NH₂·HCl is purified to high homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% HCl or TFA.
-
Lyophilization: The pure fractions are pooled and lyophilized to yield the final product as a fluffy, white powder.
Figure 2: Standard solution-phase synthesis workflow for H-Pro-Gly-NH₂·HCl.
Analytical Characterization (Predictive)
While specific experimental spectra are not publicly available, the structure of H-Pro-Gly-NH₂·HCl allows for a robust prediction of its spectroscopic characteristics. These predictions are essential for identity confirmation in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different chemical environments.[2][3]
-
Proline Ring Protons (CH, CH₂): A complex multiplet pattern between ~1.8-4.5 ppm. The α-proton (CA1) will be downfield (~4.3 ppm) due to its proximity to the N-terminus and the peptide bond.[4]
-
Glycine α-Protons (CA2): A singlet or a pair of doublets (if diastereotopic) around ~3.8-4.0 ppm, shifted downfield by the adjacent amide and C-terminal amide groups.
-
Amide Protons (NH, NH₂): Broad signals typically between ~7.0-8.5 ppm. These are often exchangeable with deuterated solvents like D₂O and may disappear from the spectrum.[5]
-
N-Terminal Amine (NH₂⁺): A broad signal, also exchangeable, often downfield.
-
-
¹³C NMR:
-
Carbonyl Carbons (C1, C2): Two distinct signals in the downfield region, ~170-175 ppm.
-
Alpha Carbons (CA1, CA2): Signals at ~60 ppm for proline and ~42 ppm for glycine.
-
Proline Ring Carbons (CB1, CG1, CD1): Aliphatic signals between ~25-50 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming the molecular weight and sequence of the peptide.
-
Full Scan (MS1): In electrospray ionization (ESI) positive mode, the peptide will be detected as the protonated molecular ion [M+H]⁺.
-
Calculated Monoisotopic Mass of Free Peptide (C₇H₁₃N₄O₂): 185.1039 Da
-
Expected [M+H]⁺: m/z 186.1117
-
-
Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 186.11) provides sequence-confirming data. The primary cleavages occur at the peptide bond.[6][7]
-
b-ions (N-terminal fragments): A prominent b₁ ion corresponding to the protonated Proline residue (m/z 98.06) is expected.
-
y-ions (C-terminal fragments): A prominent y₁ ion corresponding to protonated Glycinamide (m/z 75.04) is expected. The detection of these two key fragments would provide strong evidence for the Pro-Gly-NH₂ sequence.
-
Biological Context and Potential Research Applications
While the specific biological activity of H-Pro-Gly-NH₂ is not well-documented, its structure and the activities of its analogs provide a strong basis for several research applications.
-
Prodrug and Metabolic Studies: The related tripeptide H-Gly-Pro-Gly-NH₂ is known to be a prodrug that is cleaved by enzymes like dipeptidyl peptidase IV (CD26) to release the active antiviral metabolite, glycinamide.[] H-Pro-Gly-NH₂ could be investigated as a simpler prodrug of glycinamide or studied as a metabolite of larger proline-containing peptides.
-
Collagen Synthesis and Wound Healing: One of its constituent parts, glycinamide, has been shown to promote collagen production in human dermal fibroblasts, suggesting a role in wound healing and tissue regeneration research.[8]
-
Neuromodulatory Activity: Small proline-containing peptides have a well-established history of CNS activity. For instance, H-Pro-Leu-Gly-NH₂ is a known inhibitor of melanocyte-stimulating hormone release and has been studied for its effects on dopamine receptors.[9][10] This precedent suggests that H-Pro-Gly-NH₂ could be screened for similar neuromodulatory or nootropic activities.
-
Biochemical Building Block: It serves as a valuable building block in peptide synthesis and for creating peptide libraries for drug discovery screening.
Figure 3: Hypothetical prodrug activation pathway for H-Pro-Gly-NH₂.
Stability, Storage, and Handling Protocols
The chemical and physical stability of peptides is paramount for reproducible experimental results. Peptide hydrochlorides are generally more stable than their free base counterparts but require careful handling.[11]
Storage
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or colder (-80°C is preferable).[12] It should be kept in a tightly sealed container with a desiccant, as peptides can be hygroscopic.[13] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.[12]
-
Solutions: Peptides are significantly less stable in solution.[14] If storage in solution is necessary, the following protocol is required:
-
Use a sterile, buffered solution at pH 5-7.[14]
-
Prepare aliquots in separate vials to avoid repeated freeze-thaw cycles, which can cause degradation.[15]
-
Store aliquots frozen at -20°C or below. For short-term use (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Handling and Dissolution
-
Always wear gloves to prevent contamination from proteases present on the skin.[15]
-
To reconstitute, start with a solvent in which the peptide is known to be soluble, such as sterile water or a buffer. Sonication can aid in dissolving stubborn particles, but avoid excessive heating.[16]
-
For peptides prone to oxidation (not a primary concern for Pro-Gly), oxygen-free buffers should be used.[16]
Potential Degradation Pathways
-
Hydrolysis: The peptide bond is susceptible to hydrolysis, especially at extreme pH values. Storing solutions in a neutral or slightly acidic buffer (pH 5-7) minimizes this risk.[11]
-
Deamidation: The C-terminal glycinamide is not prone to deamidation in the same way as asparagine or glutamine residues.
-
Racemization: Changes in stereochemistry are a risk but are generally low under proper storage conditions.[11]
By adhering to these protocols, researchers can ensure the integrity and reliability of H-Pro-Gly-NH₂·HCl for their scientific investigations.
References
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Aapptec Peptides. H-Gly-NH2 HCl, Glycine amide hydrochloride salt, CAS 1668-10-6. Available at: [Link]
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AAPPTEC. Handling and Storage of Peptides - FAQ. Available at: [Link]
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LookChem. Cas 1668-10-6,Glycinamide hydrochloride. Available at: [Link]
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Reddit. Why don't NH2 and OH protons appear in 1H NMR spectra?. Available at: [Link]
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National Institutes of Health. Tertiary Structure of H-Pro-Leu-Gly-NH2, the Factor That Inhibits Release of Melanocyte Stimulating Hormone, Derived by Conformational Energy Calculations. Available at: [Link]
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National Institutes of Health. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts. Available at: [Link]
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PubMed. Tertiary structure of H-Pro-Leu-Gly-NH2, the factor that inhibits release of melanocyte stimulating hormone, derived by conformational energy calculations. Available at: [Link]
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AMSbiopharma. Stability-indicating methods for peptide drug analysis. Available at: [Link]
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Harvard Apparatus. NH2-terminal Proline Acts as a Nucleophile in the Glycosylase/AP-Lyase Reaction. Available at: [Link]
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ResearchGate. Reactivity of hydroxyproline-rich glycoproteins and their potential as biochemical tracers of plant-derived nitrogen. Available at: [Link]
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ResearchGate. The details of Glycine and Proline synthesis reactions. Available at: [Link]
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National Institutes of Health. On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Available at: [Link]
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Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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MDPI. Antioxidant Activity, Functional Properties, and Cytoprotective Effects on HepG2 Cells of Tree Peony (Paeonia suffruticosa Andr.) Seed Protein Hydrolysate as Influenced by Molecular Weights Fractionation. Available at: [Link]
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YouTube. Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. Available at: [Link]
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GenScript. Peptide Storage and Handling Guidelines. Available at: [Link]
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ResearchGate. An investigation of the ion–molecule interactions of protonated glycine with ammonia by high pressure mass spectrometry and ab initio calculations. Available at: [Link]
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MDPI. Strategies for Improving Peptide Stability and Delivery. Available at: [Link]
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ACS Publications. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Available at: [Link]
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sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?. Available at: [Link]
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PubMed. Prolyl and lysyl hydroxylases in collagen synthesis. Available at: [Link]
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NovoPro Bioscience Inc. H-Gly-Pro-Arg-Pro-NH2 peptide. Available at: [Link]
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YouTube. Proton NMR Spectroscopy: What You Need to Know // HSC Chemistry. Available at: [Link]
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PubChem. PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2. Available at: [Link]
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YouTube. H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. Available at: [Link]
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ResearchGate. Synthesis of prolyl-hydroxyproline using prolyl aminopeptidase from Streptomyces aureofaciens TH-3. Available at: [Link]
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YouTube. Mass spectrometry for proteomics - part 2. Available at: [Link]
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National Institutes of Health. Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes. Available at: [Link]
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